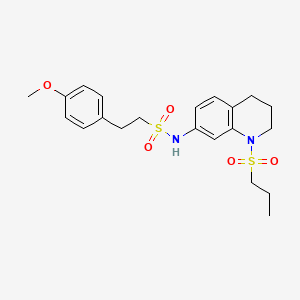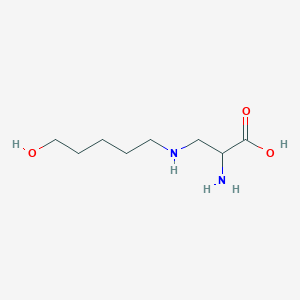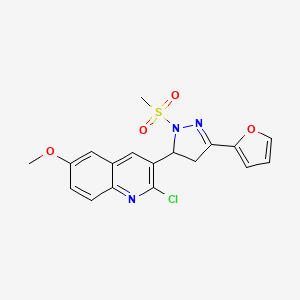
2-(4-methoxyphenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-methoxyphenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide” is a complex organic molecule. It contains a methoxyphenyl group, a tetrahydroquinoline group, and a sulfonamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroquinoline and methoxyphenyl moieties, followed by the introduction of the sulfonamide group. The exact synthetic route would depend on the specific reactivity and compatibility of these functional groups .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a tetrahydroquinoline ring indicates a bicyclic structure, and the methoxyphenyl and sulfonamide groups are likely to add further complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the sulfonamide group might participate in acid-base reactions, while the tetrahydroquinoline ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfonamide group could enhance water solubility, while the aromatic rings could contribute to higher melting and boiling points .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methods for synthesizing a variety of sulfonamide derivatives, including tetrahydroquinoline and quinazoline compounds, due to their potential applications in medicinal chemistry. For example, a study focused on the synthesis and characterization of quinazoline derivatives explored their pharmacological properties, aiming to find hybrid molecules with diuretic and antihypertensive agents. Another research effort detailed the synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives through a cyclocondensation reaction, emphasizing the importance of these compounds in chemical synthesis and drug design (Rahman et al., 2014) (Croce et al., 2006).
Potential Therapeutic Applications
Sulfonamide derivatives have been investigated for their potential therapeutic applications, including their roles as enzyme inhibitors and antibacterial agents. A notable study synthesized sulfonamides as novel therapeutic agents for Alzheimer’s disease, demonstrating the potential of these compounds to inhibit acetylcholinesterase, a key enzyme involved in the progression of Alzheimer’s (Abbasi et al., 2018). Additionally, research on new sulfonamide derivatives has shown pro-apoptotic effects in cancer cells, suggesting their use in cancer therapy (Cumaoğlu et al., 2015).
Antioxidant, Antifungal, and Antibacterial Activities
The antioxidant, antifungal, and antibacterial properties of sulfonamide derivatives have also been a focus of research. For instance, studies on arylsulfonamide-based quinolines have evaluated their bioactivities, highlighting their potential as antioxidants and their efficacy against various bacterial and fungal strains (Jyothish Kumar & Vijayakumar, 2017).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-3-14-30(26,27)23-13-4-5-18-8-9-19(16-21(18)23)22-29(24,25)15-12-17-6-10-20(28-2)11-7-17/h6-11,16,22H,3-5,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWZBDPNJFOKJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2969284.png)
![4-Chlorophenyl 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B2969286.png)

![1-Ethyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B2969292.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2969294.png)
![1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2969295.png)
![4-oxo-N-(thien-2-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2969296.png)

![6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2969298.png)
![N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2969300.png)
![2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2969301.png)

![methyl 2-[2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2969303.png)
![6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2969305.png)